3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine 3,6-Di-2-pyridyl-1,2,4,5-tetrazine undergoes solid-state reaction with fullerene C60 by high-speed vibration milling technique. It acts as electron-deficient diene in the inverse electron demand Diels Alder reaction.
3,6-Di-2-pyridyl-1,2,4,5-tetrazine (DPTZ) undergoes solvothermal reaction with CuSO4.6H2O and Cu(Ac)2.H2O to afford copper containing coordination polymers. It reacts with enamine derivative of morpholine and 5-,6-,7- and 8-membered cyclic ketones to afford pyridazine derivatives.

Brand Name: Vulcanchem
CAS No.: 1671-87-0
VCID: VC21220080
InChI: InChI=1S/C12H8N6/c1-3-7-13-9(5-1)11-15-17-12(18-16-11)10-6-2-4-8-14-10/h1-8H
SMILES: C1=CC=NC(=C1)C2=NN=C(N=N2)C3=CC=CC=N3
Molecular Formula: C12H8N6
Molecular Weight: 236.23 g/mol

3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine

CAS No.: 1671-87-0

Cat. No.: VC21220080

Molecular Formula: C12H8N6

Molecular Weight: 236.23 g/mol

* For research use only. Not for human or veterinary use.

3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine - 1671-87-0

Specification

CAS No. 1671-87-0
Molecular Formula C12H8N6
Molecular Weight 236.23 g/mol
IUPAC Name 3,6-dipyridin-2-yl-1,2,4,5-tetrazine
Standard InChI InChI=1S/C12H8N6/c1-3-7-13-9(5-1)11-15-17-12(18-16-11)10-6-2-4-8-14-10/h1-8H
Standard InChI Key JFBIRMIEJBPDTQ-UHFFFAOYSA-N
SMILES C1=CC=NC(=C1)C2=NN=C(N=N2)C3=CC=CC=N3
Canonical SMILES C1=CC=NC(=C1)C2=NN=C(N=N2)C3=CC=CC=N3

Introduction

Chemical Structure and Nomenclature

3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine consists of a central tetrazine ring (a six-membered heterocycle containing four nitrogen atoms) with two pyridine rings attached at positions 3 and 6. This structural arrangement creates a molecule with multiple nitrogen coordination sites and distinctive electronic properties.

The compound is known by several synonyms including:

  • BPTZ

  • 3,6-DI-2-PYRIDYL-S-TETRAZINE

  • 3,6-Bis(2-pyridinyl)-1,2,4,5-tetrazine

  • 3,6-Bis(2-pyridyl)-1,2,4,5-tetrazine

The molecular formula is C₁₂H₈N₆, indicating twelve carbon atoms, eight hydrogen atoms, and six nitrogen atoms within its structure .

Physical and Chemical Properties

3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine possesses distinctive physical and chemical properties that influence its behavior in various chemical reactions and applications. The compound appears as a red crystalline powder, making it visually distinctive and easy to identify .

The key physical and chemical properties are summarized in Table 1:

PropertyValue
CAS Number1671-87-0
Molecular FormulaC₁₂H₈N₆
Molecular Weight236.23 g/mol
Physical AppearanceRed crystalline powder
Melting Point225°C (decomposes)
Boiling Point509.1±48.0°C (predicted)
Density1.317±0.06 g/cm³ (predicted)
Commercial Purity≥98.0% (HPLC)

The electron-deficient nature of the tetrazine ring confers unique reactivity to this compound, making it particularly effective in inverse electron demand Diels-Alder reactions with alkenes or alkynes . This property has significant implications for its applications in organic synthesis and related fields. Additionally, the presence of multiple nitrogen atoms enables the compound to function as an effective ligand in coordination chemistry, forming complexes with various transition metals.

Synthesis Methods

The synthesis of 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine and its derivatives involves several chemical approaches, depending on the intended application. One well-documented method relates to the synthesis of 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (pytz) capped palladium nanoparticles (TzPdNPs).

The procedure involves the reduction of Na₂PdCl₄ with 3,6-di(pyridin-2-yl)-1,4-dihydro-1,2,4,5-tetrazine (H₂pytz). Specifically, the synthesis includes:

  • Preparing a solution of 3,6-di(pyridin-2-yl)-1,4-dihydro-1,2,4,5-tetrazine (0.24 g, 1 mmol) in ethanol (50 mL).

  • Placing the solution in an ultrasonicator bath.

  • Adding disodium tetrachloro palladinate (0.294 g, 1 mmol) in 10 mL water dropwise.

  • Observing the formation of a brownish-black precipitate after approximately five minutes, indicating the formation of palladium nanoparticles.

  • Isolating the resulting particles by centrifugation (10 min, 12,000 rpm) and washing with water and ethanol .

This synthetic approach demonstrates the compound's ability to function as a capping agent for metal nanoparticles, highlighting one of its practical applications in materials science.

Applications in Chemical Reactions

Metal-Free Oxidation of Thiols

One of the most significant applications of 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine is its ability to mediate the metal-free oxidation of thiols to disulfides in aqueous medium. This process represents an environmentally friendly approach to an important chemical transformation.

The compound efficiently oxidizes thiols to disulfides (RSSR) under mild conditions, both in aqueous medium and in the absence of solvent. This versatility allows for the production of a broad range of alkyl, aryl, and heterocyclic symmetrical disulfides in nearly quantitative yields .

The reaction mechanism has been thoroughly studied and involves the formation of an organosulfur radical. The tetrazine interacts with thiol to accept one electron, producing an organosulfur radical. Ultimately, the tetrazine accepts two electrons to form H₂pytz and is capable of oxidizing two equivalents of thiols . This mechanism demonstrates the compound's ability to function as an electron acceptor in redox processes, highlighting its potential utility in various organic transformations.

Coordination Chemistry Applications

3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine serves as a versatile ligand in coordination chemistry, participating in the preparation of various metal complexes. It has been used in the synthesis of:

  • Mononuclear complexes

  • Cyclic tetranuclear complexes

  • One-dimensional helical-chain Cu(II) complexes via metal-assisted hydrolysis

  • Novel cyclic tetranuclear ZnII complexes

The compound's multiple nitrogen atoms provide several coordination sites, enabling it to form stable complexes with transition metals. These complexes often exhibit interesting structural, electronic, and catalytic properties that make them valuable in various chemical processes and materials science applications.

Diels-Alder Reactions

3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine acts as an electron-deficient diene in inverse electron demand Diels-Alder reactions . This property makes it particularly valuable in organic synthesis, especially for the preparation of:

  • Substituted 3,6-di(2-pyridyl)pyridazines through reactions with alkenes or alkynes

  • Various heterocyclic compounds via cycloaddition reactions

The compound has also been reported to undergo solid-state reactions with fullerene C₆₀ by high-speed vibration milling techniques, further demonstrating its versatility in materials chemistry applications .

Biological Applications

Antibacterial Activity

A particularly promising application of 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine lies in its potential antimicrobial properties, especially when incorporated into nanoparticle systems. Research has demonstrated that 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine capped Pd(0) nanoparticles (TzPdNPs) exhibit significant antibacterial activity .

The antibacterial properties of these TzPdNPs have been studied using both Gram-positive Bacillus subtilis and Gram-negative Escherichia coli bacteria by the plate count method. Interestingly, the antimicrobial activity was selective, with microbial growth being fully inhibited only for Gram-positive B. subtilis bacteria .

Transmission electron microscopy observations revealed that TzPdNPs can cause leakage and disruption of intracellular contents in affected bacteria, providing insight into their mechanism of action . This selective antibacterial activity suggests potential applications in developing targeted antimicrobial agents.

Significance in Addressing Antimicrobial Resistance

The development of novel antimicrobial agents like tetrazine-capped nanoparticles addresses a critical global health concern. Infectious diseases remain among the top five causes of mortality worldwide, resulting in approximately 9.2 million deaths in 2013 (about 17% of all deaths) .

The emergence of antibiotic-resistant bacterial strains has created an urgent need for alternative antimicrobial strategies. Each year in the United States alone, more than 2 million people with antibiotic-resistant infections are reported, leading to at least 23,000 deaths . The antibacterial properties of tetrazine-based nanomaterials represent a promising avenue for addressing this growing public health challenge.

Mechanism of Action

The mechanism of action of 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine varies depending on the specific application or reaction context.

Thiol Oxidation Mechanism

In the context of thiol oxidation, the mechanism has been well-studied and involves several key steps:

  • The tetrazine compound interacts with a thiol molecule, accepting one electron and producing an organosulfur radical.

  • The tetrazine ultimately accepts two electrons to form H₂pytz (3,6-di(pyridin-2-yl)-1,4-dihydro-1,2,4,5-tetrazine).

  • Through this process, the tetrazine is capable of oxidizing two equivalents of thiols, converting them to disulfides .

This electron-accepting capability makes the compound an effective oxidizing agent under mild, metal-free conditions, offering advantages over traditional oxidation methods that might require harsh conditions or metal catalysts.

Antibacterial Mechanism

When incorporated into nanoparticle systems for antibacterial applications, the mechanism appears to involve disruption of bacterial cell membranes. Transmission electron microscopy observations have shown that tetrazine-capped palladium nanoparticles can cause leakage and chaotic disruption of intracellular contents in affected bacteria .

Comparison with Related Compounds

3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine belongs to a broader class of tetrazine compounds, each with distinctive properties and applications. The unique combination of a tetrazine core with pyridine substituents gives this compound particular characteristics that distinguish it from other heterocyclic compounds.

The tetrazine ring itself is characterized by high electron deficiency and reactivity, particularly in inverse electron demand Diels-Alder reactions. The presence of pyridine substituents at positions 3 and 6 further modifies the electronic properties and coordination abilities of the compound, making it especially suitable for metal complexation and certain redox processes.

Variations in the substituents on the tetrazine core can significantly influence the compound's physical properties, reactivity, and potential applications. For example, tetrazines with different aromatic or heterocyclic substituents might exhibit altered:

  • Solubility profiles

  • Redox potentials

  • Coordination geometries

  • Reaction rates in cycloaddition reactions

  • Biological activities

These structure-property relationships make tetrazine chemistry a rich area for exploration in various fields, from materials science to medicinal chemistry.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator